Ácido 4'-(Boc-amino)-bifenil-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

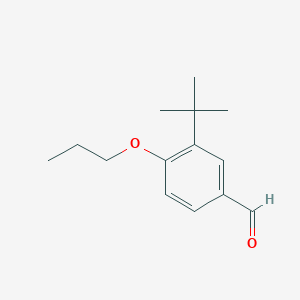

4'-(Boc-amino)-biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4'-(Boc-amino)-biphenyl-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(Boc-amino)-biphenyl-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protección del Grupo Amino

El compuesto se utiliza en la protección de grupos amino en la síntesis orgánica . El grupo amino es reactivo y se oxida fácilmente, y los compuestos con grupos amino son sensibles a reacciones como la oxidación y la sustitución . Para mantener el grupo amino sin cambios cuando otros grupos funcionales en la molécula reaccionan, generalmente es necesario proteger el grupo amino con un grupo que sea fácil de eliminar . El grupo BOC en este compuesto sirve para este propósito.

Síntesis de Péptidos

El compuesto se utiliza en la síntesis en fase sólida de péptidos . El grupo BOC en el compuesto protege la amina durante el proceso de síntesis . Esta protección es crucial ya que evita reacciones secundarias no deseadas y asegura la secuencia correcta de aminoácidos en el péptido .

Producción de Derivados del Ácido Carbámico

El compuesto se utiliza para producir [4-(terc-butil-dimetil-silanoiloxi)-fenil]-carbámico ácido terc-butil éster a temperatura ambiente . Esta reacción requiere el reactivo imidazol y el disolvente dimetilformamida, CH2Cl2 .

Estabilidad en Reacciones Sintéticas

El compuesto es estable a la hidrólisis alcalina, hidrazinólisis, hidrogenólisis catalítica y muchos nucleófilos . Esta estabilidad lo convierte en un compuesto valioso en varias reacciones sintéticas donde están presentes estas condiciones .

Cristalización

El compuesto es fácil de cristalizar . Esta propiedad es beneficiosa en los pasos de purificación de muchos procesos sintéticos .

Síntesis Verde y Ecológica

El compuesto se puede utilizar en una ruta verde y ecológica para la protección BOC casi cuantitativa de una gran variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes . Este proceso se informa que ocurre en medios sin catalizador y sin disolvente en condiciones de reacción suaves .

Mecanismo De Acción

Target of Action

It’s worth noting that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid is stable towards most nucleophiles and bases . This stability allows the compound to undergo reactions under a variety of conditions. The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be removed under anhydrous acidic conditions .

Biochemical Pathways

It’s known that amino acids play a crucial role in human nutrition and physiology . They are the basic building blocks of proteins and the basic materials for building cells and repairing tissues .

Result of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid serves as a protective group for amines . It prevents the amino group from reacting with other functional groups in a molecule during chemical reactions . This protection is particularly important in peptide synthesis, where the Boc group can be easily converted into free amines .

Action Environment

The action of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . Furthermore, the Boc group can be removed under anhydrous acidic conditions . The efficiency and selectivity of these reactions can be enhanced by using certain catalysts .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIQVSAEHFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627667 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222986-59-6 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.